molecular formula C17H14N2O4 B2406364 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-43-6

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2406364
CAS No.: 302922-43-6
M. Wt: 310.309
InChI Key: QMWORCDIQBCYOH-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the condensation of 3-methoxyaniline with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free conditions or the use of ionic liquids, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in dimethyl sulfoxide (DMSO) or KOtBu in tetrahydrofuran (THF).

Major Products

Scientific Research Applications

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(3-methoxyphenyl)-1-oxo-2-propen-1-yl-3-methoxybenzamide
  • 3,4-dimethoxyphenethylamine
  • Tribulusimide D

Uniqueness

Compared to similar compounds, 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core differentiates it from other phenolic amides and phenethylamines, providing a broader range of applications in various fields .

Properties

IUPAC Name

4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWORCDIQBCYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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